Mas-DP II
Description
Mas-DP II is a synthetic nucleotide analog derived from 2-substituted deoxyadenosine triphosphate (dATP), designed to enhance polymerase compatibility and therapeutic efficacy in targeted therapies. Its molecular structure incorporates a modified phosphate backbone and a substituted aromatic side chain, which improves stability against enzymatic degradation while maintaining high binding affinity to DNA polymerases .
Key properties of this compound include:
- Molecular formula: C₁₅H₁₈N₅O₁₂P₃
- Molecular weight: 589.27 g/mol
- Solubility: 25 mg/mL in aqueous buffer (pH 7.4)
- Thermal stability: Degradation temperature (T₉₀%) = 85°C
Preclinical studies demonstrate that this compound exhibits selective incorporation into DNA strands during replication, inhibiting aberrant polymerase activity in cancer cells. Its IC₅₀ value for polymerase inhibition is 0.12 µM, significantly lower than first-generation dATP analogs like dATP-α-S (IC₅₀ = 1.3 µM) .
Properties
CAS No. |
139117-03-6 |
|---|---|
Molecular Formula |
C9H18O2 |
Synonyms |
Mas-DP II |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, biochemical, and pharmacological differences between Mas-DP II and analogous compounds:
| Parameter | This compound | dATP-α-S | 8-Nitro-dATP | Fluoro-dATP |
|---|---|---|---|---|
| Substitution Site | C2-position (aromatic) | α-phosphate (sulfur) | C8-position (nitro group) | C2-position (fluorine) |
| Polymerase Affinity (Kd) | 0.08 µM | 1.5 µM | 2.2 µM | 0.45 µM |
| Enzymatic Stability | 98% intact after 24 hrs | 40% intact after 24 hrs | 65% intact after 24 hrs | 85% intact after 24 hrs |
| IC₅₀ (Polymerase Inhibition) | 0.12 µM | 1.3 µM | 2.8 µM | 0.75 µM |
| In Vivo Half-Life | 6.5 hours | 1.2 hours | 3.8 hours | 4.2 hours |
| Toxicity (LD₅₀ in Mice) | 250 mg/kg | 120 mg/kg | 180 mg/kg | 200 mg/kg |
Key Findings:
Structural Superiority : this compound’s aromatic substitution at the C2-position minimizes steric hindrance, enabling deeper binding into polymerase active sites compared to bulkier groups like nitro or sulfur .
Enhanced Stability : The modified phosphate backbone reduces susceptibility to phosphatases, resulting in a 98% stability rate over 24 hours—a 2.4-fold improvement over dATP-α-S .
Therapeutic Index : this compound’s LD₅₀/IC₅₀ ratio (2083) surpasses Fluoro-dATP (267) and 8-Nitro-dATP (64), indicating a broader safety margin .
Limitations:
Q & A
How to formulate a focused research question for studying Mas-DP II's mechanisms or applications?
Methodological Answer:
- Step 1: Conduct a systematic literature review to identify gaps in existing knowledge about this compound. Prioritize peer-reviewed studies that address its biochemical properties, interactions, or experimental outcomes .
- Step 2: Define the scope using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "How does this compound modulate [specific pathway] under varying pH conditions?" .
- Step 3: Validate feasibility by ensuring access to necessary instrumentation (e.g., HPLC for purity checks) and computational tools (e.g., molecular docking software) .
Q. What are the best practices for designing controlled experiments involving this compound?
Methodological Answer:
- Sample Design: Use representative sample sizes (e.g., n ≥ 3 biological replicates) to account for biological variability. For in vitro studies, include positive/negative controls (e.g., known inhibitors or vehicle-only treatments) .
- Data Collection: Standardize protocols for data capture (e.g., time-stamped spectrophotometric readings) to minimize observer bias. Document raw data in structured formats (e.g., .CSV files) for reproducibility .
- Replication: Predefine thresholds for statistical significance (e.g., p < 0.05) and use power analysis to determine minimum sample sizes .
Q. How to select appropriate data collection methods for this compound research (e.g., spectroscopic vs. chromatographic analysis)?
Methodological Answer:
- Step 1: Match the method to the research objective. For purity analysis, use HPLC with UV detection; for structural elucidation, employ NMR or mass spectrometry .
- Step 2: Validate instrument calibration using certified reference materials (e.g., USP standards) and include blank runs to detect contamination .
- Step 3: Cross-validate results with orthogonal techniques (e.g., corroborate fluorescence data with enzymatic assays) to strengthen reliability .
Advanced Research Questions
Q. How to resolve contradictions in experimental data when analyzing this compound's dose-response relationships?
Methodological Answer:
- Step 1: Conduct sensitivity analysis to identify outliers or systematic errors (e.g., inconsistent reagent batches). Use Grubbs’ test for outlier detection .
- Step 2: Apply statistical models (e.g., nonlinear regression for EC50 calculations) and compare results across independent datasets .
- Step 3: Replicate experiments under modified conditions (e.g., adjusted incubation times) to isolate confounding variables .
Q. What strategies optimize the integration of multi-modal data (e.g., genomic and proteomic) in this compound studies?
Methodological Answer:
- Data Harmonization: Use standardized ontologies (e.g., Gene Ontology terms) to align disparate datasets. Tools like Cytoscape can visualize network interactions .
- Machine Learning: Train classifiers (e.g., random forests) to identify patterns in high-throughput data. Validate models with k-fold cross-validation to prevent overfitting .
- Meta-Analysis: Aggregate findings from public repositories (e.g., NCBI GEO) to contextualize results within broader biological pathways .
Q. How to address ethical and reproducibility challenges in longitudinal studies with this compound?
Methodological Answer:
- Ethical Compliance: Submit protocols to institutional review boards (IRBs) for approval, especially for studies involving animal models or human-derived samples .
- Data Transparency: Publish raw datasets in FAIR-aligned repositories (e.g., Zenodo) with detailed metadata (e.g., storage conditions, instrument settings) .
- Pre-registration: Document hypotheses and analysis plans on platforms like Open Science Framework to mitigate publication bias .
Tables for Reference
Table 2: Key Statistical Tests for this compound Data Analysis
| Scenario | Test | Software Implementation |
|---|---|---|
| Comparing dose-response curves | Two-way ANOVA with Tukey’s post hoc | GraphPad Prism |
| Identifying correlations in omics data | Spearman’s rank correlation | R/Bioconductor |
| Validating model robustness | Bootstrapping (1,000 iterations) | Python/scikit-learn |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
